N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide
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Overview
Description
N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide is a chemical compound with a unique structure that includes an ethoxyphenyl group, a dimethylmorpholine ring, and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide typically involves the reaction of 4-ethoxyaniline with 2,6-dimethylmorpholine and a thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the carbothioamide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide undergoes various types of chemical reactions, including:
Reduction: The carbothioamide group can be reduced to form corresponding amines under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidation, halogens for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield dearylated products, while substitution reactions can introduce various functional groups onto the ethoxyphenyl ring .
Scientific Research Applications
N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide involves its interaction with molecular targets through its functional groups. The ethoxyphenyl group can participate in aromatic interactions, while the carbothioamide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with a similar ethoxyphenyl group but different core structures.
Uniqueness
N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide is unique due to its combination of an ethoxyphenyl group, a dimethylmorpholine ring, and a carbothioamide functional group
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-4-18-14-7-5-13(6-8-14)16-15(20)17-9-11(2)19-12(3)10-17/h5-8,11-12H,4,9-10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHPXTNYWRCQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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